1-Butylpyrrolidin-2-one (NBP) is a high-boiling (241 °C), polar aprotic solvent widely utilized as a safer, non-reprotoxic alternative to N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) in chemical synthesis, polymer processing, and industrial coatings [1]. Featuring a flash point of 108 °C and a highly stable lactam ring with a nonpolar n-butyl chain, NBP delivers comparable solvency to NMP for monomers, prepolymers, and active pharmaceutical ingredients [2]. Its primary procurement value lies in its ability to match the solvation power, reaction yields, and film-forming capabilities of traditional SVHC-listed solvents while ensuring compliance with stringent REACH and EPA regulations [1].
Substituting 1-Butylpyrrolidin-2-one with traditional in-class solvents like N-methyl-2-pyrrolidone (NMP) or N-ethyl-2-pyrrolidone (NEP) introduces severe regulatory and operational liabilities [1]. NMP and NEP are classified as Category 1B reproductive toxicants and are listed as Substances of Very High Concern (SVHC) under REACH, subjecting them to strict exposure limits (e.g., a 0.3% restriction threshold) and impending bans in many jurisdictions[1]. Furthermore, NBP possesses a significantly higher boiling point (241 °C vs. 204 °C for NMP) and lower volatility (evaporation rate of 0.004 vs. 0.04 for NMP), which fundamentally alters drying kinetics, coalescence in waterborne dispersions, and worker exposure profiles [2]. Attempting a drop-in substitution with NMP or other volatile aprotic solvents in high-temperature polyimide synthesis or industrial coatings often results in accelerated solvent loss, compromised film integrity, and unacceptable regulatory compliance risks [2].
The primary driver for procuring NBP over traditional polar aprotic solvents is its fundamentally different toxicological profile. Unlike NMP and NEP, which are classified as Category 1B reproductive toxicants and face severe REACH Annex XVII restrictions (banned above 0.3% concentration without strict exposure controls), NBP is not classified as a developmental or genotoxin and is not SVHC-listed [1]. This allows formulators to bypass the heavy compliance, reporting, and engineering control costs associated with NMP [2].
| Evidence Dimension | Toxicological Classification (REACH) |
| Target Compound Data | Not classified as a reproductive toxicant; SVHC-exempt. |
| Comparator Or Baseline | NMP and NEP: Classified as Category 1B reproductive toxicants and SVHC-listed. |
| Quantified Difference | Eliminates the 0.3% concentration restriction and associated SVHC regulatory reporting burdens. |
| Conditions | European REACH Annex XVII and global SVHC regulatory frameworks. |
Procurement teams can future-proof formulations and eliminate the severe compliance costs and worker safety liabilities associated with SVHC-listed solvents.
NBP provides a significantly expanded thermal processing window compared to NMP, which is critical for high-temperature polymer curing and low-VOC coatings. NBP exhibits a boiling point of 241 °C and a flash point of 108 °C, compared to NMP's 204 °C and 91 °C, respectively [1]. Most notably, NBP's evaporation rate is 0.004 (relative to n-butyl acetate), which is an order of magnitude lower than NMP's rate of 0.04 [1]. This reduced volatility minimizes evaporative losses during prolonged heating cycles and improves coalescence in waterborne polyurethane dispersions (PUDs).
| Evidence Dimension | Evaporation Rate and Boiling Point |
| Target Compound Data | Evaporation rate: 0.004; Boiling point: 241 °C. |
| Comparator Or Baseline | NMP: Evaporation rate: 0.04; Boiling point: 204 °C. |
| Quantified Difference | NBP exhibits a 10-fold lower evaporation rate and a 37 °C higher boiling point. |
| Conditions | Standard atmospheric pressure and closed-cup flash point testing. |
The significantly lower volatility and higher flash point of NBP reduce evaporative solvent loss during high-temperature manufacturing and improve safety margins in industrial environments.
In the synthesis of complex therapeutic peptides, replacing the reprotoxic standard DMF with NBP yields measurable improvements in crude peptide purity. Comparative studies demonstrate that using NBP as the primary SPPS solvent results in lower or equal levels of amino acid racemization compared to DMF [1]. Furthermore, aspartimide formation—a notorious side reaction in peptide synthesis—is clearly reduced when NBP is employed, proving that this green solvent substitution enhances the synthetic outcome rather than merely matching it [1].
| Evidence Dimension | Aspartimide formation and racemization rates |
| Target Compound Data | Reduced aspartimide formation; lower or equal racemization. |
| Comparator Or Baseline | DMF: Higher baseline aspartimide formation and racemization. |
| Quantified Difference | Measurable reduction in critical SPPS side reactions while maintaining coupling efficiency. |
| Conditions | Solid-phase peptide synthesis of sequences prone to aspartimide formation. |
Pharmaceutical manufacturers can replace reprotoxic DMF in peptide synthesis without sacrificing crude purity, directly improving the yield of complex therapeutic peptides.
NBP serves as a non-toxic substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions. In the challenging alkylation of aryl chlorides with alkyl Grignard reagents bearing β-hydrogens, NBP delivers catalytic efficiency and product yields that match or supersede those achieved with NMP[1]. This demonstrates that NBP can successfully coordinate and stabilize the active iron species, allowing for broad functional group tolerance without the reproductive toxicity risks associated with NMP [1].
| Evidence Dimension | Product yield and catalytic efficiency |
| Target Compound Data | Yields matching or superseding the NMP baseline. |
| Comparator Or Baseline | NMP: Traditional standard ligand/solvent for iron-catalyzed alkylations. |
| Quantified Difference | Equivalent or superior cross-coupling yields with a 100% reduction in SVHC solvent usage. |
| Conditions | Iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides with alkyl Grignard reagents. |
Process chemists can seamlessly swap NMP for NBP in critical carbon-carbon bond-forming steps without requiring extensive re-optimization of catalytic cycles.
NBP is a proven reaction medium for the synthesis of advanced engineering plastics, including polyimides (PIs), polyamides (PAs), and poly(amide-imides) (PAIs). When substituting traditional solvents like NMP, DMAc, or DMF, NBP successfully supports low-temperature polycondensation and subsequent high-temperature imidization, yielding high-molecular-weight polymers [1]. The glass transition temperatures and thermo-oxidative stability of the resulting polymers synthesized in NBP are completely independent of the solvent switch, matching the performance of NMP-derived baselines[1].
| Evidence Dimension | Polymer thermal properties (Tg) and molecular weight |
| Target Compound Data | Maintains high inherent viscosity and identical Tg/thermo-oxidative stability. |
| Comparator Or Baseline | NMP / DMAc: Traditional polycondensation solvents. |
| Quantified Difference | Zero degradation in final polymer thermal or mechanical properties upon solvent substitution. |
| Conditions | Low-temperature polycondensation and high-temperature imidization of PIs, PAs, and PAIs. |
Materials scientists can procure NBP to manufacture high-performance polymers in a REACH-compliant manner without altering the end-product's thermal or mechanical specifications.
NBP acts as a coalescing agent and co-solvent in waterborne PUDs and industrial coatings. Its low evaporation rate (0.004) and high boiling point allow formulators to reduce VOC levels and maintain the film-forming properties previously achieved with NMP, while ensuring full compliance with REACH and EPA restrictions [1].
Utilized as a direct replacement for DMF in the synthesis of complex peptides, NBP's demonstrated ability to suppress aspartimide formation and minimize racemization improves crude purity, making it suitable for the scale-up of GLP-1 analogues and other peptide drugs [2].
NBP's high boiling point (241 °C) makes it a REACH-compliant reaction medium for the low-temperature polycondensation and subsequent high-temperature imidization of advanced engineering plastics, matching the polymer properties obtained with NMP [3].
Employed as a non-toxic solvent and ligand substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling, NBP enables REACH-compliant scale-up of pharmaceutical intermediates without sacrificing reaction yields or functional group tolerance[4].
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